molecular formula C10H9LiN2O2 B2549884 Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 2490418-60-3

Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B2549884
CAS No.: 2490418-60-3
M. Wt: 196.13
InChI Key: ZVNXQNVMFLQGRF-UHFFFAOYSA-M
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Description

Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is a chemical compound with the molecular formula C10H9LiN2O2 It is a lithium salt of a pyrrolopyrazine derivative, which is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. The lithium ion can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its non-lithium counterparts .

Properties

IUPAC Name

lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.Li/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNXQNVMFLQGRF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN2C=C(C=C2C(=N1)C)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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